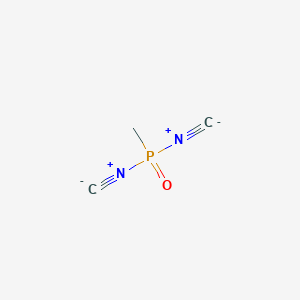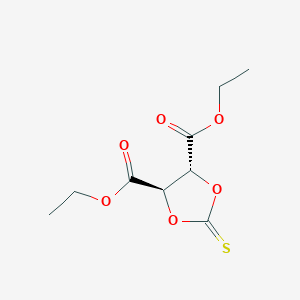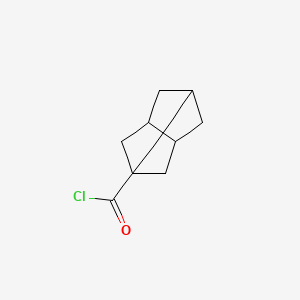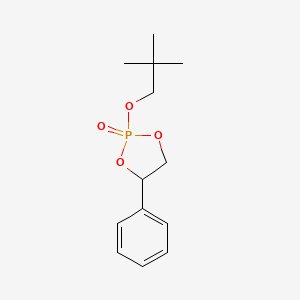![molecular formula C36H36O4P2 B14256434 Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)- CAS No. 259110-38-8](/img/structure/B14256434.png)
Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)- is a complex organophosphorus compound It is characterized by the presence of phosphine groups attached to a 1,2-phenylenebis(methylene) backbone, with additional bis(2-methoxyphenyl) substituents
Métodos De Preparación
The synthesis of phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)- typically involves the reaction of halogenophosphines with organometallic reagents . One common method includes the use of metallated phosphines, where the phosphine oxide is reduced to form the desired compound . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the phosphine to its oxide form.
Reduction: Reduction reactions can revert the phosphine oxide back to the phosphine.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)- has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)- exerts its effects involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic processes. The molecular targets and pathways involved include interactions with transition metals and participation in redox reactions .
Comparación Con Compuestos Similares
Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)- can be compared with other similar compounds such as:
Bis(2-methoxyphenyl)phosphine: This compound has similar substituents but lacks the 1,2-phenylenebis(methylene) backbone.
1,2-Bis(di-tert-butylphosphinomethyl)benzene: This compound has a similar backbone but different substituents. The uniqueness of phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)- lies in its specific combination of substituents and backbone structure, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
259110-38-8 |
|---|---|
Fórmula molecular |
C36H36O4P2 |
Peso molecular |
594.6 g/mol |
Nombre IUPAC |
[2-[bis(2-methoxyphenyl)phosphanylmethyl]phenyl]methyl-bis(2-methoxyphenyl)phosphane |
InChI |
InChI=1S/C36H36O4P2/c1-37-29-17-7-11-21-33(29)41(34-22-12-8-18-30(34)38-2)25-27-15-5-6-16-28(27)26-42(35-23-13-9-19-31(35)39-3)36-24-14-10-20-32(36)40-4/h5-24H,25-26H2,1-4H3 |
Clave InChI |
ZDJMEIUMFOTGDV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1P(CC2=CC=CC=C2CP(C3=CC=CC=C3OC)C4=CC=CC=C4OC)C5=CC=CC=C5OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)



![2-({2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14256402.png)


silane](/img/structure/B14256413.png)
![7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B14256417.png)
![1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B14256428.png)
